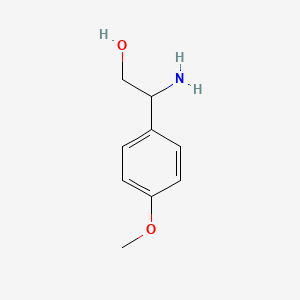

2-Amino-2-(4-methoxyphenyl)ethanol

Description

Historical Context of Amino Alcohol Research and Development

Amino alcohols are structurally versatile compounds that have been a subject of scientific inquiry for well over a century. wikipedia.org Their history is intrinsically linked to the study of natural products, as many foundational amino alcohols were first isolated from biological sources. wikipedia.org For instance, two of the common proteinogenic amino acids, serine and hydroxyproline, are themselves amino alcohols. wikipedia.org The recognition of their prevalence in biomolecules spurred early investigations into their properties and synthesis. wikipedia.org

Initial synthetic efforts often involved the reduction of naturally occurring α-amino acids or their corresponding esters, providing a straightforward entry into enantiomerically pure amino alcohols. taylorandfrancis.com This accessibility from the "chiral pool" was crucial for their early use as resolving agents and chiral auxiliaries in asymmetric synthesis. Over the years, synthetic methodologies have expanded significantly. A major advancement was the development of methods involving the ring-opening of epoxides with amines, a highly efficient route to 1,2-amino alcohols. organic-chemistry.org Further refinement of this approach, including the use of catalysts to control regioselectivity and stereoselectivity, has made a vast array of amino alcohols accessible. organic-chemistry.org A landmark achievement in this area was the development of the Sharpless asymmetric aminohydroxylation, which allows for the direct, enantioselective synthesis of β-amino alcohols from alkenes.

The bifunctionality of amino alcohols has made them indispensable in numerous applications. They serve as key precursors for a wide range of more complex molecules, including pharmaceuticals, agricultural chemicals, and surfactants. wikipedia.orgtaylorandfrancis.com In medicinal chemistry, the amino alcohol motif is a common feature in many approved drugs. wikipedia.org More recently, their ability to form complexes with transition metals has led to their use in catalysis, with applications in reactions such as asymmetric transfer hydrogenation. alfa-chemistry.comacs.org The continuous development of new synthetic methods and the discovery of novel applications underscore the enduring importance of amino alcohol research. taylorandfrancis.comnih.gov

Significance of the 4-Methoxyphenyl (B3050149) Moiety in Organic Synthesis and Medicinal Chemistry

The 4-methoxyphenyl group, also known as the p-anisyl group, is a frequently encountered structural unit in organic and medicinal chemistry. Its prevalence stems from a unique combination of electronic and steric properties conferred by the methoxy (B1213986) substituent (-OCH3) on the phenyl ring. nih.gov The methoxy group is an electron-donating group through resonance, which can influence the reactivity of the aromatic ring and other functional groups attached to it.

In medicinal chemistry, the methoxy group is a privileged substituent found in a multitude of natural products and synthetic drugs. nih.gov Its incorporation into a drug candidate can profoundly affect its biological profile by influencing ligand-target binding interactions, physicochemical properties such as solubility and lipophilicity, and pharmacokinetic (ADME - Absorption, Distribution, Metabolism, and Excretion) parameters. nih.gov For example, the methoxy group can act as a hydrogen bond acceptor and its lipophilic nature can enhance membrane permeability. nih.gov Furthermore, the methoxy group is susceptible to metabolic O-demethylation by cytochrome P450 enzymes, which can be a key step in drug metabolism. wikipedia.org

The utility of the 4-methoxyphenyl moiety is also evident in its role as a synthetic tool. The electron-donating nature of the methoxy group can activate the phenyl ring towards electrophilic substitution, directing incoming groups to the ortho positions. This directing effect is valuable in the construction of complex molecular architectures. Compounds containing the 4-methoxyphenyl group, such as N-(4-methoxyphenyl)pentanamide, have been investigated for their potential as anthelmintic agents, showing comparable activity to established drugs but with lower cytotoxicity in some cases. nih.gov Similarly, other molecules incorporating this moiety have been explored for their anticancer, anti-inflammatory, and antimicrobial properties. mdpi.comnanomedicine-rj.com The consistent appearance of the 4-methoxyphenyl group in bioactive molecules highlights its importance as a pharmacophore and a valuable building block in drug discovery and development. nih.govmdpi.com

Overview of Current Research Trajectories and Scholarly Interest in 2-Amino-2-(4-methoxyphenyl)ethanol

Current research involving this compound and its close derivatives focuses primarily on its application in asymmetric synthesis and as a building block for biologically active molecules. Its chiral nature makes it a valuable target for stereoselective synthesis and a useful component in the development of new chiral catalysts and auxiliaries.

A significant area of investigation is the development of efficient and highly selective methods for its synthesis. For instance, recent studies have demonstrated the synthesis of chiral 1,2-amino alcohols, including the methoxy-substituted phenyl variant, through ruthenium-catalyzed asymmetric transfer hydrogenation of the corresponding α-amino ketones. acs.org This method provides high yields and excellent enantioselectivity, offering a practical route to the enantiomerically pure compound. acs.org

The compound also serves as a precursor in the synthesis of more complex structures. Research has shown its utility in the preparation of various heterocyclic systems. For example, related amino alcohol structures have been used to synthesize oxazolidinones and morpholinones, which are important scaffolds in medicinal chemistry. researchgate.net Derivatives of the core structure, such as 2-amino-4-(4-methoxyphenyl)-1,3-thiazole, have been synthesized and investigated for their potential applications, such as in the functionalization of nanoparticles to create materials with antibacterial properties. nanomedicine-rj.comresearchgate.net

Below are tables summarizing key properties and research findings related to this compound and its synthesis.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₉H₁₃NO₂ | americanelements.com |

| Molecular Weight | 167.21 g/mol | americanelements.com |

| Melting Point | 245-248 °C | americanelements.com |

| IUPAC Name | This compound | americanelements.com |

| CAS Number | 138713-55-0 | americanelements.com |

Table 2: Research on the Synthesis of Substituted Phenyl-Containing Amino Alcohols

| Precursor | Product | Catalyst System | Enantiomeric Ratio (er) | Yield | Reference |

|---|---|---|---|---|---|

| 2-amino-1-(4-methoxyphenyl)ethan-1-one hydrochloride | (R)-2-amino-1-(4-methoxyphenyl)ethanol | Ru-Catalyst / HCOOH:TEA | 99.6:0.4 | 88% | acs.org |

| 2-amino-1-(3-fluorophenyl)ethan-1-one | (R)-2-amino-1-(3-fluorophenyl)ethanol | Ru-Catalyst / HCOOH:TEA | 93.2:6.8 | 86% | acs.org |

| 2-amino-1-(3-chlorophenyl)ethan-1-one | (R)-2-amino-1-(3-chlorophenyl)ethanol | Ru-Catalyst / HCOOH:TEA | 99.6:0.4 | 55% | acs.org |

The scholarly interest in this compound is driven by its potential as a versatile chiral building block. Its continued investigation is likely to yield novel synthetic methodologies and contribute to the development of new chemical entities with valuable biological activities.

Structure

3D Structure

Propriétés

IUPAC Name |

2-amino-2-(4-methoxyphenyl)ethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO2/c1-12-8-4-2-7(3-5-8)9(10)6-11/h2-5,9,11H,6,10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZNSMUSCZYUFHD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(CO)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations

Diverse Synthetic Routes for 2-Amino-2-(4-methoxyphenyl)ethanol

The preparation of this compound can be approached through several distinct synthetic pathways, each offering unique advantages in terms of stereocontrol, efficiency, and precursor availability.

The synthesis of enantiomerically pure vicinal amino alcohols is of great importance due to the stereospecificity of their biological interactions. acs.org Asymmetric synthesis aims to produce a single enantiomer of a chiral molecule, which is crucial as different enantiomers can have varied biological effects. nih.govethernet.edu.et

One documented method for preparing enantiopure (R)-2-Amino-2-(4-methoxyphenyl)ethanol involves the reduction of a precursor oxime. easycdmo.com Another powerful strategy is the asymmetric transfer hydrogenation of unprotected α-ketoamines, which offers an economical and environmentally favorable alternative to classical resolution methods. acs.org This technique avoids the need for high-pressure hydrogenation equipment. acs.org

Biocatalysis represents another key approach. For instance, the reduction of specific ketone precursors using microbial reductases can yield chiral amino alcohols with high enantiomeric excess. mdpi.com The use of enzymes, such as those found in Nocardia salmonicolor, has been successful in the enantioselective reduction of ketone precursors to their corresponding chiral alcohols. mdpi.com

A summary of representative asymmetric methods is presented below:

| Precursor/Starting Material | Reagent/Catalyst | Product | Key Features |

| 2-hydroxy-1-phenylethyloxime | Lithium aluminum hydride | (R)-2-Amino-2-(4-methoxyphenyl)ethanol | A classical reduction approach. easycdmo.com |

| α-Ketoamine | Ruthenium-based catalyst / HCOOH/TEA | (R)-4-(2-Amino-1-hydroxyethyl)benzene-1,2-diol | Asymmetric transfer hydrogenation. acs.org |

| Ketone precursor | Nocardia salmonicolor SC 6310 | Chiral hydroxy benzazepinone | Enantioselective microbial reduction. mdpi.com |

This table is generated based on data from the text and is for illustrative purposes.

Catalytic hydrogenation is a versatile and widely used method for the synthesis of amines and alcohols. In the context of this compound, this can involve the reduction of various precursors containing nitro, azido, or carbonyl groups.

A common strategy is the reduction of an α-aminoketone precursor. For example, the catalytic transfer hydrogenation (CTH) of α,β-unsaturated ketones to the corresponding saturated alcohols can be achieved using catalysts like magnesium oxide. mdpi.com A related method, the Meerwein-Pondorf-Verley (MPV) reduction, utilizes a metal catalyst like a hafnium-based polymer to reduce a ketone to an alcohol. nih.gov

Furthermore, nitro groups on an aromatic ring can be selectively hydrogenated to amino groups using bimetallic nanoparticle catalysts, such as Cu-Ni, under hydrogen pressure. rsc.org This approach could be applied to a precursor like 2-hydroxy-1-(4-methoxy-3-nitrophenyl)ethanone to introduce the amino group.

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product that contains the essential parts of all starting materials, offer an efficient pathway to complex molecules like β-amino alcohols. acs.orgrasayanjournal.co.in The Mannich reaction is a classic example of an MCR that forms a β-aminoketone, a direct precursor to β-amino alcohols. rasayanjournal.co.inrsc.org

A general one-pot, four-component synthesis of 1,2-amino alcohols has been developed where an amine, an aldehyde, and methanol (B129727) are assembled via a free-radical reaction mediated by a TiCl₃/t-BuOOH system. acs.org This method is advantageous as it uses readily available starting materials and proceeds under mild, aqueous conditions without the need for pre-forming the imine. acs.org While a specific application to this compound is not detailed, the principle is broadly applicable to aromatic aldehydes like p-anisaldehyde.

Direct and stereocontrolled introduction of amino and hydroxyl groups onto a carbon backbone represents a highly efficient strategy for synthesizing amino alcohols. One such advanced method is the enantioselective radical C-H amination of alcohols. nih.gov This approach utilizes a multi-catalytic system involving a photocatalyst and a chiral copper catalyst to achieve regio- and enantioselective amination of C-H bonds, transforming simple alcohols into valuable chiral β-amino alcohols. nih.gov

Another powerful technique is stereoselective aminohydroxylation, which can be performed on allylic carbamates in the presence of a catalyst like potassium osmate. beilstein-journals.org This method allows for the concerted, stereospecific addition of an amino and a hydroxyl group across a double bond, providing a direct route to the 2-amino-1,3-diol core structure. beilstein-journals.org

Functional Group Interconversions and Derivatization Reactions of this compound

The presence of a primary amino group and a hydroxyl group allows for a variety of chemical modifications of this compound, enabling the synthesis of a wide range of derivatives.

The primary amino group in this compound is a key site for derivatization due to the nucleophilicity of the nitrogen's lone pair of electrons. fiveable.me Common reactions include alkylation and acylation. wikipedia.org

Acylation: Primary amines react readily with acid chlorides or anhydrides to form amides. wikipedia.orglibretexts.org This reaction, often performed in the presence of a base to neutralize the HCl byproduct, is known as the Schotten-Baumann reaction. wikipedia.org The resulting amide is less nucleophilic than the starting amine, preventing over-acylation. libretexts.org

Alkylation: Amines can be alkylated by reaction with alkyl halides. wikipedia.org However, this reaction can be difficult to control as the primary amine can be successively alkylated to form secondary and tertiary amines, and ultimately quaternary ammonium (B1175870) salts. libretexts.org

Formation of Heterocycles: The amino and hydroxyl groups can react intramolecularly or with external reagents to form heterocyclic structures. For instance, reaction with phosgene (B1210022) or its equivalents can lead to the formation of an oxazolidinone ring. easycdmo.com

Diazotization: Primary aromatic amines are known to react with nitrous acid to form diazonium salts, which are versatile intermediates in the synthesis of a wide variety of aromatic compounds. wikipedia.org

A summary of common derivatization reactions of the primary amino group is provided in the table below.

| Reaction Type | Reagent | Product Type |

| Acylation | Acid Chloride (R-COCl) | N-acyl derivative (Amide) |

| Alkylation | Alkyl Halide (R-X) | N-alkyl derivative (Secondary Amine) |

| Sulfonylation | Sulfonyl Chloride (R-SO₂Cl) | Sulfonamide |

| Reaction with Aldehyde/Ketone | R₂C=O | Imine (Schiff base) |

This table is generated based on general amine chemistry and is for illustrative purposes.

Transformations of the Hydroxyl Group

The primary hydroxyl group in this compound is a key site for chemical derivatization. Its reactivity is typical of a primary alcohol, allowing for common transformations such as esterification and etherification. These reactions are often performed while the amino group is protected to ensure chemoselectivity.

Esterification: The hydroxyl group can be converted to an ester through reaction with a carboxylic acid or its derivatives. A common method involves the use of an acid chloride in the presence of a base, such as pyridine, which neutralizes the HCl byproduct. google.com Alternatively, Fischer esterification, which involves reacting the alcohol with a carboxylic acid under acidic catalysis, can be employed. pearson.com For amino alcohols, methods using trimethylchlorosilane (TMSCl) in methanol have been shown to be effective for the esterification of the carboxyl group of amino acids, and similar principles can be applied to the hydroxyl group of amino alcohols. nih.gov The synthesis of 4-methoxybenzyl (PMB) esters from 4-methoxybenzyl alcohol, a related compound, is well-documented and often achieved through reaction with acid chlorides or by using activating reagents like N,N-Dimethylformamide dineopentyl acetal. nih.gov

Etherification: The formation of an ether from the hydroxyl group can be accomplished through various methods, most notably the Williamson ether synthesis. This reaction involves deprotonating the alcohol to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. Due to the presence of the acidic N-H protons on the amino group, selective deprotonation of the O-H group would require careful selection of the base and reaction conditions, or protection of the amine. Modern methods for etherification include zinc-catalyzed coupling of alcohols with alkyl bromides and chemoselective conversion of benzyl (B1604629) alcohols to their methyl or ethyl ethers using 2,4,6-trichloro-1,3,5-triazine (TCT). organic-chemistry.org

Table 1: Potential Transformations of the Hydroxyl Group

| Transformation | Reagent Class | Typical Conditions | Product Type |

|---|---|---|---|

| Esterification | Acid Chloride | Pyridine or other base | Ester |

| Carboxylic Acid | Acid catalyst (e.g., H₂SO₄) | Ester | |

| Etherification | Alkyl Halide | Strong base (e.g., NaH) | Ether |

| Alkyl Bromide | Zn(OTf)₂ catalyst | Ether |

Modifications and Substitutions on the 4-Methoxyphenyl (B3050149) Aromatic Ring

The 4-methoxyphenyl group is an electron-rich aromatic system, making it susceptible to electrophilic aromatic substitution. The methoxy (B1213986) group (-OCH₃) is a strong activating and ortho, para-directing group. Since the para position is occupied by the aminoethanol substituent, electrophilic attack is directed to the ortho positions (C3 and C5) relative to the methoxy group. However, the presence of the amino and hydroxyl groups can complicate these reactions, as they can react with the electrophilic reagents or catalysts (particularly Lewis acids). Therefore, protection of these functional groups is often a prerequisite for successful aromatic ring modification.

Nitration: The introduction of a nitro group (-NO₂) onto the aromatic ring can be achieved using standard nitrating mixtures, such as nitric acid (HNO₃) and sulfuric acid (H₂SO₄). The strong activating effect of the methoxy group suggests that this reaction would proceed under relatively mild conditions to yield 2-amino-2-(3-nitro-4-methoxyphenyl)ethanol.

Halogenation: Electrophilic halogenation, such as bromination (with Br₂) or chlorination (with Cl₂), typically requires a Lewis acid catalyst (e.g., FeBr₃ or AlCl₃). The reaction would be expected to yield mono- or di-halogenated products at the positions ortho to the methoxy group. Biocatalytic approaches using flavin-dependent halogenases (FDHs) represent an alternative for the selective halogenation of electron-rich aromatic compounds, often proceeding with high regioselectivity under mild conditions. chemrxiv.org

Friedel-Crafts Reactions: Friedel-Crafts alkylation and acylation are classic methods for forming new carbon-carbon bonds on aromatic rings. However, these reactions are problematic for substrates like this compound. The amino group is a strong Lewis base that can coordinate with and deactivate the Lewis acid catalyst (e.g., AlCl₃) required for the reaction. escholarship.org This coordination is often irreversible and prevents the catalyst from activating the electrophile. Therefore, the amino group must be protected, for instance as an amide, before a Friedel-Crafts reaction can be successfully carried out. Once the amine is protected, acylation or alkylation would proceed at the ortho positions.

Table 2: Potential Modifications on the 4-Methoxyphenyl Aromatic Ring

| Reaction Type | Reagents | Expected Position of Substitution | Potential Product |

|---|---|---|---|

| Nitration | HNO₃ / H₂SO₄ | C3 and/or C5 | 2-Amino-2-(3-nitro-4-methoxyphenyl)ethanol |

| Halogenation | Br₂ / FeBr₃ | C3 and/or C5 | 2-Amino-2-(3-bromo-4-methoxyphenyl)ethanol |

| Friedel-Crafts Acylation | RCOCl / AlCl₃ (with N-protection) | C3 and/or C5 | N-Protected 2-Amino-2-(3-acyl-4-methoxyphenyl)ethanol |

Stereochemistry and Chiral Applications

Enantioselective Synthesis of 2-Amino-2-(4-methoxyphenyl)ethanol Stereoisomers

The controlled synthesis of specific stereoisomers, known as enantioselective synthesis, is a critical area of research. Various methodologies have been developed to produce the desired enantiomers of this compound with high purity.

Chiral auxiliaries are stereogenic groups temporarily attached to a substrate to guide a chemical reaction towards the formation of a specific stereoisomer. sigmaaldrich.comwikipedia.org These auxiliaries, such as pseudoephenamine, can be highly effective in controlling the stereochemical outcome of reactions like alkylations. nih.gov For instance, amides derived from pseudoephenamine have demonstrated remarkable stereocontrol in forming quaternary carbon centers. nih.gov

Another powerful strategy involves the use of chiral ligands in metal-catalyzed reactions. Ligands like (DHQ)₂PHAL and (DHQD)₂PHAL are employed in osmium-catalyzed asymmetric dihydroxylation to produce enantiomerically enriched cis-diols. nih.gov Similarly, BINOL-based phosphoramidites have been used in palladium-catalyzed cross-coupling reactions to control the formation of P-stereocenters with excellent stereoselectivity. wikipedia.org

Table 1: Examples of Chiral Auxiliaries and Their Applications

| Chiral Auxiliary | Type of Reaction | Key Feature |

|---|---|---|

| Pseudoephenamine | Asymmetric alkylation | High diastereoselectivity, crystalline derivatives. nih.gov |

| 8-phenylmenthol | Asymmetric synthesis | One of the earliest developed auxiliaries. wikipedia.org |

| Oxazolidinones | Alkylation, Aldol (B89426) reactions | Commercially available and widely used. wikipedia.org |

Organocatalysis utilizes small organic molecules to catalyze chemical reactions, offering a metal-free alternative for asymmetric synthesis. beilstein-journals.org Proline and its derivatives are prominent organocatalysts used in reactions like aldol and Mannich reactions. beilstein-journals.org For example, a proline-oxadiazolone organocatalyst has been effectively used in the asymmetric Michael addition of ketones to β-nitrostyrenes in ethanol (B145695), achieving high yields and stereoselectivities. mdpi.com

Cinchona-derived primary amines and biisoquinoline N,N'-dioxide are other examples of organocatalysts that have proven effective in promoting enantioselective transformations. beilstein-journals.org The choice of solvent can also significantly influence the outcome of organocatalytic reactions, with greener solvents like ethanol often providing excellent results. mdpi.com

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a highly selective and environmentally friendly approach to producing enantiomerically pure compounds. Enzymatic resolutions, for instance, can selectively react with one enantiomer in a racemic mixture, allowing for the separation of the other. While specific examples for this compound are not detailed in the provided search results, biocatalysis remains a significant strategy for producing chiral amino alcohols.

Chiral Recognition and Analytical Resolution Techniques for this compound Enantiomers

The separation of enantiomers from a racemic mixture is crucial for both analytical and preparative purposes. Chiral chromatography is a primary technique for this, utilizing chiral stationary phases (CSPs) that interact differently with each enantiomer. For instance, a Chiralpak® IA column has been shown to be effective in the enantioseparation of racemic vicinal amino alcohol derivatives using a mobile phase of n-hexane/ethanol/chloroform. nih.gov This method can yield enantiomers with greater than 99% enantiomeric excess. nih.gov

Stereochemical Influence on Biological Activity and Catalytic Efficacy of this compound and its Analogues

The three-dimensional structure of a molecule, or its stereochemistry, has a profound impact on its biological activity. nih.gov This is because biological systems, such as enzymes and receptors, are themselves chiral and will interact differently with different enantiomers. nih.gov While specific studies on the biological activity of this compound enantiomers were not found, it is a well-established principle that stereochemistry can dictate a compound's potency and pharmacokinetic properties. nih.gov

In the context of catalysis, the stereochemistry of chiral ligands and auxiliaries derived from compounds like this compound is paramount. The specific arrangement of atoms in these chiral molecules directly influences the stereochemical outcome of the reactions they catalyze, making them indispensable tools in asymmetric synthesis. nih.gov

Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment of 2-Amino-2-(4-methoxyphenyl)ethanol and Derivatives

NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of organic molecules.

¹H NMR spectroscopy of this compound provides information about the chemical environment of the hydrogen atoms. For instance, in a related derivative, 1-(4-methoxyphenyl)-2-phenoxyethanol, the protons on the aromatic ring appear as doublets, while the methoxy (B1213986) group protons are seen as a singlet. rsc.org The chemical shifts in the ¹H NMR spectrum of 2-(4-methoxyphenyl)ethanol, a related compound, show distinct signals for the aromatic, methoxy, and ethanol (B145695) protons. researchgate.net

¹³C NMR spectroscopy complements the proton data by providing information about the carbon skeleton. In a derivative, 2-(2-methoxyphenoxy)-1-(4-methoxyphenyl)ethanone, the carbon signals for the aromatic rings, carbonyl group, methoxy group, and the methylene (B1212753) group are clearly distinguishable. rsc.org

Table 1: ¹H NMR Spectroscopic Data for this compound Derivatives

| Compound | Solvent | Chemical Shift (δ) in ppm |

|---|---|---|

| 2-(2-methoxyphenoxy)-1-(4-methoxyphenyl)ethanone rsc.org | CDCl₃ | 8.02 (d, J=12.0 Hz, 2H), 6.94-6.97 (m, 3H), 6.92 (d, J=6.0 Hz, 1H), 6.88-6.95 (m, 5H), 5.04-5.06 (m, 1H), 3.89 (d, J=6 Hz, 6H) |

| 1-(4-methoxyphenyl)-2-phenoxyethanone rsc.org | CDCl₃ | 8.01 (d, J=6.0 Hz, 2H), 7.28 (q, J=18.0 Hz, 6.0 Hz, 2H), 6.94-6.99 (m, 5H), 5.22 (s, 2H), 3.88 (s, 3H) |

Table 2: ¹³C NMR Spectroscopic Data for a Derivative of this compound

| Compound | Solvent | Chemical Shift (δ) in ppm |

|---|---|---|

| (S)-1-(4-Methoxyphenyl)ethanol spectrabase.com | Not specified | Not specified |

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are instrumental in establishing the connectivity between protons and carbons. While specific 2D NMR data for this compound was not found, the analysis of a related compound, 2-amino-4-(4-methoxyphenyl)-6-oxo-1-phenyl-1,4,5,6-tetrahydropyridine-3-carbonitrile, demonstrates the power of these techniques. nih.gov A Hirshfeld surface analysis of this derivative revealed that H···H, C···H/H···C, O···H/H···O, and N···H/H···N contacts are the most significant interactions, indicating the importance of van der Waals forces and hydrogen bonding in the crystal packing. nih.gov

Vibrational Spectroscopy for Functional Group Identification and Conformational Insights

Vibrational spectroscopy, including FTIR and Raman techniques, provides valuable information about the functional groups present in a molecule.

The FTIR spectrum of this compound would be expected to show characteristic absorption bands for its functional groups. For the related compound 2-(4-Methoxyphenyl)ethanol, the IR spectrum is available. nist.govnist.gov In a similar nitro derivative, key vibrational frequencies were observed at 3425 cm⁻¹ (O-H stretching), 3012 and 2909 cm⁻¹ (C-H stretching), and 1526 cm⁻¹ (N-O stretching of the nitro group). rsc.org These values provide a reference for the expected vibrational modes in this compound, which would include N-H stretching vibrations from the amino group and O-H stretching from the alcohol.

Table 3: Key FTIR Absorption Bands for a Derivative of this compound

| Functional Group | Wavenumber (cm⁻¹) |

|---|---|

| O-H Stretch | 3425 rsc.org |

| C-H Stretch (aromatic) | 3012 rsc.org |

| C-H Stretch (aliphatic) | 2909 rsc.org |

| C=C Stretch (aromatic) | ~1600-1450 |

| C-O Stretch | ~1250-1000 |

| N-H Bend | ~1650-1580 |

Note: The table includes expected ranges and some specific values from a related nitro-compound for illustrative purposes.

Raman spectroscopy provides complementary information to FTIR, particularly for non-polar bonds. While specific Raman data for this compound was not available in the provided search results, it would be useful for identifying the aromatic ring vibrations and the C-C skeletal modes. For the related compound 1-(2-METHOXYPHENYL)ETHANOL, Raman spectra are available and can be used for comparative analysis. chemicalbook.com

Mass Spectrometry for Molecular Mass Confirmation and Fragmentation Pathway Elucidation

Mass spectrometry is a destructive technique that provides the molecular weight of a compound and insights into its structure through fragmentation analysis. The molecular weight of this compound is 167.21 g/mol . americanelements.com

Upon electron ionization, the molecule is expected to fragment in a predictable manner. The molecular ion peak [M]⁺ would be observed, and its odd value would be consistent with the presence of a nitrogen atom. libretexts.org Key fragmentation pathways would likely involve:

Alpha-cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom is a dominant fragmentation pathway for aliphatic amines. libretexts.org

Loss of water: Elimination of a water molecule from the molecular ion is a common fragmentation for alcohols. docbrown.info

Benzylic cleavage: Cleavage at the benzylic position, leading to the formation of a stable methoxyphenylmethyl cation.

For the related compound 2-(4-Methoxyphenyl)ethanol, the mass spectrum shows a prominent peak corresponding to the methoxybenzyl fragment. nist.gov

Table 4: Predicted Key Mass Spectrometry Fragments for this compound

| Fragment Ion | m/z (mass-to-charge ratio) | Description |

|---|---|---|

| [C₉H₁₃NO₂]⁺ | 167 | Molecular Ion |

| [C₈H₁₀NO]⁺ | 150 | Loss of H₂O |

| [C₈H₁₀O]⁺ | 122 | Benzylic cleavage with loss of CH₂NH₂ |

| [C₇H₇O]⁺ | 107 | Loss of CH₃ from the methoxy group |

X-ray Crystallography for Solid-State Molecular Architecture Determination

X-ray crystallography is an indispensable technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method provides definitive information on bond lengths, bond angles, and intermolecular interactions, offering a static snapshot of the molecule's preferred conformation in the solid state.

The determination of a crystal structure involves the following key parameters:

| Crystal System | Space Group | Unit Cell Dimensions |

| e.g., Monoclinic | e.g., P2₁/c | e.g., a = 8.9505(15) Å, b = 5.8950(10) Å, c = 11.565(2) Å |

This is an example table based on a related compound, 4-aminobenzyl alcohol, to illustrate the type of data obtained from X-ray crystallography. researchgate.net

In the case of this compound, a crystallographic study would elucidate the conformation of the ethanolamine (B43304) side chain relative to the methoxyphenyl ring and detail the hydrogen bonding network involving the amino and hydroxyl groups.

Advanced Spectroscopic Probes for Gas-Phase Conformational Analysis

To understand the intrinsic properties of a molecule, free from the influence of crystal packing forces or solvent interactions, gas-phase studies are essential. Techniques like supersonic jet spectroscopy and laser-induced fluorescence (LIF) provide high-resolution data on the conformational landscape of flexible molecules.

Supersonic Jet Spectroscopy and Laser-Induced Fluorescence (LIF)

In these experiments, a molecule is seeded into a carrier gas and expanded through a small nozzle into a vacuum chamber. This process cools the molecule to very low rotational and vibrational temperatures, simplifying its electronic spectrum and allowing for the identification of different conformers.

A study on the related molecule, 2-(4-methoxyphenyl)ethanol (MPE), using laser-induced fluorescence (LIF) excitation, dispersed fluorescence (DF), IR-UV hole-burning, and IR dip spectroscopies has provided significant insights into its conformational preferences. aip.org The LIF excitation spectrum of MPE, measured in a supersonic jet, revealed the presence of multiple conformers. aip.org The most intense band was observed at 35,609 cm⁻¹, with the lowest frequency band appearing at 35,550 cm⁻¹. aip.org These bands are assigned to the electronic origins of different conformers.

Similarly, studies on 2-(4-aminophenyl)ethanol (B86761) (APE) using LIF and DF spectroscopies have shown that the bands in the LIF excitation spectrum are due to three different conformers. nih.gov The most stable conformer, Ggπ, features the OH group directed towards the π electron system of the benzene (B151609) ring, indicating an OH/π interaction. nih.gov The presence of the amino group was found to enhance this interaction compared to 2-phenylethanol. nih.gov

The investigation of this compound using these advanced techniques would likely reveal a complex conformational landscape due to the rotational freedom around the C-C and C-O bonds of the ethanolamine side chain and the orientation of the methoxy group. Theoretical calculations are often used in conjunction with experimental data to assign the observed spectral features to specific molecular conformations. nih.govacs.org The combination of these methods allows for a detailed understanding of the subtle intramolecular forces that govern the molecule's structure. researchgate.netnih.gov

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations of Electronic Structure and Reactivity of 2-Amino-2-(4-methoxyphenyl)ethanol

Quantum chemical calculations are fundamental to determining the electronic properties and inherent reactivity of a molecule. These methods solve approximations of the Schrödinger equation to find the electron distribution and energy levels within the molecule.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density. It offers a favorable balance between computational cost and accuracy, making it suitable for molecules of this size. DFT studies on aryl amino alcohols and related structures typically investigate key molecular properties that dictate their chemical behavior. uct.ac.za

DFT calculations, for instance using the B3LYP or M06-2x functionals with a basis set like 6-311G, can determine optimized molecular geometry, vibrational frequencies, and electronic properties. aip.orgresearchgate.net Important parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests the molecule is more likely to be reactive. Other properties such as the dipole moment, which influences solubility and intermolecular interactions, are also reliably calculated.

Table 1: Representative Molecular Properties Calculated by DFT (Note: The following data is illustrative of typical results from DFT calculations on similar aromatic molecules and is not from a specific study on this compound.)

| Calculated Property | Typical Value | Significance |

|---|---|---|

| HOMO Energy | -5.0 to -6.5 eV | Energy of the outermost electron orbital; relates to electron-donating ability. |

| LUMO Energy | -0.5 to -2.0 eV | Energy of the lowest empty orbital; relates to electron-accepting ability. |

| HOMO-LUMO Gap | ~4.5 eV | Indicator of chemical reactivity and electronic excitation energy. |

| Dipole Moment | 2.0 to 3.5 D | Measure of molecular polarity, affecting solubility and non-covalent interactions. |

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely on fundamental physical constants and the principles of quantum mechanics without using experimental data for parameterization. Methods like Møller-Plesset perturbation theory (e.g., MP2) and Coupled Cluster (CC) theory provide higher accuracy than many DFT functionals, especially for describing weak intermolecular interactions, though at a greater computational expense. acs.org

For molecules like this compound, MP2 calculations, often with correlation-consistent basis sets (e.g., cc-pVTZ), are used to obtain highly accurate energies and geometries for different conformers. acs.org These high-level calculations are essential for validating the results from more cost-effective DFT methods and for creating a reliable potential energy surface. They are particularly important for accurately modeling non-covalent interactions, such as the hydrogen bonds that are critical to the molecule's structure. acs.org

Conformational Analysis and Intermolecular Interactions

The flexibility of the ethanolamine (B43304) side chain in this compound means it can adopt multiple three-dimensional shapes, or conformations. Conformational analysis aims to identify the most stable of these arrangements and the energy barriers between them.

Intramolecular hydrogen bonds are a dominant factor in stabilizing specific conformations of amino alcohols. In this compound, two primary types of intramolecular hydrogen bonds are expected:

A conventional hydrogen bond between the hydroxyl group's hydrogen (donor) and the amino group's nitrogen (acceptor), forming a stable five-membered ring (O-H···N). This interaction is common in amino alcohols and significantly influences their structure. nih.gov

An O-H/π interaction, where the hydroxyl group's hydrogen points towards the electron-rich π-system of the methoxy-substituted benzene (B151609) ring.

Studies on the closely related molecule 2-(4-methoxyphenyl)ethanol have shown that this O-H/π interaction is crucial for conformational preference. aip.org The most stable conformer, designated Ggπ, features this bond. The presence of the electron-donating methoxy (B1213986) group at the para position increases the electron density (negative charge) of the benzene ring, which in turn enhances the strength of the O-H/π interaction compared to unsubstituted phenylethanol. aip.orgacs.org This strengthening is observed experimentally as a red-shift (a shift to lower frequency) in the OH stretching vibration in infrared spectra. aip.orgresearchgate.net

Rotational isomerism in this compound arises from the rotation around several single bonds, primarily the Cα-Cβ bond of the ethanolamine side chain and the C-C bond connecting the side chain to the phenyl ring. Each rotation leads to different spatial arrangements of the functional groups, known as rotamers or conformers.

Computational studies on 2-(4-methoxyphenyl)ethanol, using methods like M06-2x/6-311G and MP2/6-311G, have identified at least five distinct conformers. aip.orgresearchgate.net The relative energies of these conformers determine their population at a given temperature. The potential energy surface (PES) is a theoretical map of the molecule's energy as a function of its geometric coordinates, such as the dihedral angles of rotating bonds. By mapping the PES, researchers can identify the lowest energy (most stable) conformers and the energy barriers that must be overcome for the molecule to transition from one conformer to another.

Table 2: Calculated Relative Energies of Conformers for the Related Molecule 2-(4-methoxyphenyl)ethanol (Source: Data adapted from studies on 2-(4-methoxyphenyl)ethanol, which lacks the amino group but provides insight into the side chain's behavior. acs.org)

| Conformer | Key Interaction | Calculated Relative Energy (kJ/mol) |

|---|---|---|

| Ggπ | Intramolecular O-H/π bond | 0.00 (Most Stable) |

| Ggπ' | O-H/π bond (methoxy group rotated) | ~0.4 |

| At | Anti-conformation, little O-H/π interaction | ~6.2 |

| G'g | Gauche conformation | Not experimentally observed |

| Ag | Gauche conformation | Not experimentally observed |

Molecular Dynamics Simulations for Dynamic Behavior and Solvent Effects

While quantum chemical calculations analyze static molecular structures, Molecular Dynamics (MD) simulations are used to study the molecule's motion over time. MD simulations model the dynamic behavior of the molecule by solving Newton's equations of motion for all its atoms. This approach is invaluable for understanding how the molecule behaves in a realistic environment, such as in a solvent like water.

For this compound, MD simulations can be used to:

Observe the transitions between different rotational isomers, confirming the stability of conformers stabilized by hydrogen bonds.

Analyze the influence of solvent molecules on conformational preference. The solvent can form intermolecular hydrogen bonds with the molecule's amino and hydroxyl groups, competing with the intramolecular hydrogen bonds. acs.org

Study the solvation shell, which is the layer of solvent molecules immediately surrounding the solute. The structure and dynamics of this shell are critical to the molecule's solubility and transport properties.

Simulate how the molecule interacts with other molecules or biological structures, which is a key aspect of understanding the mechanisms of N-aryl amino alcohols. researchgate.net

These simulations provide a bridge between the theoretical properties of a single molecule and its behavior in a bulk, condensed-phase system.

Prediction of Spectroscopic Signatures and Vibrational Modes

The spectroscopic and vibrational properties of this compound can be theoretically predicted using quantum chemical calculations. Density Functional Theory (DFT) is a commonly employed method for this purpose, providing a good balance between accuracy and computational cost.

Theoretical studies on the closely related compound, 2-(4-methoxyphenyl)ethanol, have been conducted to understand its conformational preferences and vibrational spectra. nih.gov These studies, utilizing methods such as M06-2X and MP2 with a 6-311G basis set, have identified multiple stable conformers of the molecule in the gas phase. nih.gov The relative energies of these conformers are determined by intramolecular interactions, particularly hydrogen bonding between the hydroxyl group and the π-system of the benzene ring. nih.gov

For this compound, similar computational approaches can be employed. The presence of the amino group at the C2 position introduces additional conformational flexibility and potential for intramolecular hydrogen bonding between the amino group, the hydroxyl group, and the methoxy group on the phenyl ring. These interactions would significantly influence the molecule's three-dimensional structure and, consequently, its spectroscopic signatures.

The predicted vibrational modes, often calculated alongside the optimized geometry, can be correlated with experimental infrared (IR) and Raman spectra. The characteristic vibrational frequencies for key functional groups, such as the O-H, N-H, C-O, and C-N stretching and bending modes, can be assigned. The table below illustrates the kind of data that can be generated from such calculations, based on the study of the analogous 2-(4-methoxyphenyl)ethanol.

| Vibrational Mode | Predicted Frequency (cm⁻¹) (for 2-(4-methoxyphenyl)ethanol) |

| OH stretch | 3660 - 3670 |

| CH stretch (aromatic) | 3050 - 3100 |

| CH stretch (aliphatic) | 2900 - 3000 |

| C=C stretch (aromatic) | 1500 - 1600 |

| CH₂ scissoring | 1450 - 1470 |

| C-O stretch (ether) | 1240 - 1260 |

| C-O stretch (alcohol) | 1030 - 1050 |

This table is illustrative and based on typical frequency ranges and data for the analogous compound 2-(4-methoxyphenyl)ethanol. Actual predicted frequencies for this compound would require specific DFT calculations.

The theoretical prediction of spectroscopic signatures is a powerful tool for the structural elucidation of new compounds and for understanding the subtle effects of intramolecular forces on molecular properties.

In Silico Modeling for Biological Target Interactions and Ligand-Protein Docking

In silico modeling, particularly molecular docking, is a computational technique used to predict the preferred orientation of a molecule when bound to a second molecule, typically a protein receptor. This method is instrumental in drug discovery for identifying potential biological targets and understanding the molecular basis of a compound's activity.

For this compound, molecular docking studies can be performed to explore its potential interactions with various biological targets. The structure of this compound bears resemblance to known classes of bioactive compounds, such as phenylethanolamine derivatives, which are known to interact with adrenergic and other G-protein coupled receptors.

The process of a typical molecular docking study for this compound would involve the following steps:

| Step | Description |

| 1. Ligand Preparation | The 3D structure of this compound is generated and optimized to its lowest energy conformation. This may involve considering different protonation states of the amino group at physiological pH. |

| 2. Receptor Selection and Preparation | A specific protein target is chosen based on structural similarity to known ligands or a therapeutic hypothesis. The 3D structure of the protein is obtained from a repository like the Protein Data Bank (PDB). Water molecules and other non-essential components are typically removed, and hydrogen atoms are added. |

| 3. Docking Simulation | A docking algorithm is used to systematically sample a large number of possible conformations and orientations of the ligand within the binding site of the receptor. |

| 4. Scoring and Analysis | A scoring function is used to estimate the binding affinity for each docked pose. The poses with the best scores are then analyzed to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions between the ligand and the protein. |

Potential biological targets for this compound could include enzymes and receptors where the phenylethanolamine scaffold is known to bind. The methoxy group on the phenyl ring and the amino and hydroxyl groups on the ethanolamine chain would be key features for molecular recognition by a target protein. The results of such docking studies can provide hypotheses about the compound's mechanism of action and guide the design of in vitro and in vivo experiments to validate these predictions.

Biological Activities and Mechanistic Investigations

Antimicrobial Efficacy and Underlying Mechanisms of Action

The core structure of 2-amino-2-(4-methoxyphenyl)ethanol is found within various classes of compounds that have been investigated for their ability to combat microbial growth. These studies, while not directly examining the title compound, shed light on the antimicrobial potential of its key functional groups.

Derivatives containing the amino-alcohol and methoxyphenyl moieties have demonstrated activity against both Gram-positive and Gram-negative bacteria. For instance, a series of 2-Amino-6-{4'-[(4'''-Chlorophenyl)(phenyl)methyl amino]phenyl}-4-aryl nicotinonitrile derivatives were synthesized and evaluated for their in vitro antibacterial activities against Staphylococcus aureus and Escherichia coli. researchgate.net These compounds, which feature a related structural backbone, were tested using the cup plate method at a concentration of 50 µg/ml in DMF, with some products showing moderate activity. researchgate.net

The antibacterial potential of methoxyphenol compounds, such as eugenol (B1671780) and vanillin, has also been documented against common foodborne pathogens including S. aureus and E. coli. mdpi.com In one study, eugenol demonstrated significant inhibitory effects, which are attributed to its ability to disrupt the cytoplasmic membrane and alter the fatty acid composition of bacterial cells. mdpi.com While these compounds are not direct derivatives, their activity underscores the contribution of the methoxyphenyl group to antimicrobial efficacy.

Extracts from plants like Piper betle, which contain phenolic compounds, have also shown bactericidal activities against multidrug-resistant strains of S. aureus and E. coli. nih.govplos.org The ethanol (B145695) extracts, in particular, were found to be potent, with minimum bactericidal concentrations ranging from 19 μg/ml to 1250 μg/ml. nih.govplos.org

Interactive Data Table: Antibacterial Activity of Related Compounds

| Compound/Extract | Test Organism | Activity | Reference |

|---|---|---|---|

| 2-Amino-6-{4'-[(4'''-Chlorophenyl)(phenyl)methyl amino]phenyl}-4-aryl nicotinonitrile derivatives | Staphylococcus aureus, Escherichia coli | Moderate activity at 50 µg/ml | researchgate.net |

| Eugenol | Staphylococcus aureus, Escherichia coli | Active, disrupts cytoplasmic membrane | mdpi.com |

The structural motifs present in this compound are also found in compounds with promising antifungal and antitubercular activities.

Antifungal Activity: Derivatives of 2-aminothiophene-3-carbonitrile (B183302) have been synthesized and screened for their in vitro antifungal activity against various clinical isolates of Candida species and Cryptococcus neoformans. researchgate.net Some of these compounds exhibited fungicidal activity, with the presence of a cycloalkyl ring linked to the thiophene (B33073) moiety being important for this effect. researchgate.net Furthermore, kyotorphin (B1673678) derivatives, which are dipeptides, have shown significant antifungal and antibiofilm activity against Candida strains. nih.gov The modification of these peptides to improve lipophilicity was a key factor in their enhanced activity. nih.gov Naphthoquinone derivatives have also been investigated, with 2-methoxynaphthalene-1,4-dione (2-MNQ) showing antifungal activity against Cryptococcus neoformans H99 with MIC values between 3.12 to 12.5 µg/mL. mdpi.com

Antitubercular Activity: Research into novel amino alcohol derivatives has identified compounds with significant activity against Mycobacterium tuberculosis H37Rv. nih.gov In one study, thirteen new hydroxyethylamines were synthesized, and two of these amino alcohols displayed notable activity, suggesting that this class of compounds could be a valuable starting point for the development of new antitubercular drugs. nih.gov Similarly, a series of 2-hydroxy-aminoalkyl derivatives of diaryloxy methano phenanthrenes showed in vitro antitubercular activity with MIC values in the range of 3.12-25 microg/ml. nih.gov Furthermore, certain 4-anilinoquinolines and 4-anilinoquinazolines, which can incorporate related structural features, have been identified as novel inhibitors of M. tuberculosis. biorxiv.org Triazole derivatives have also been highlighted for their potent anti-TB activity. mdpi.com

The mechanisms by which these related compounds exert their antimicrobial effects are varied. For many antimicrobial peptides (AMPs), the primary target is the bacterial cell membrane. nih.gov They can disrupt the membrane's integrity, leading to cell death. nih.gov Some AMPs can also inhibit the synthesis of nucleic acids by promoting the production of guanosine (B1672433) tetraphosphate (B8577671) (ppGpp) and pentaphosphate (pppGpp). nih.gov

In the case of some synthetic derivatives, the mode of action can be more specific. For example, certain antibacterial compounds have been found to inhibit bacterial RNA polymerase interactions with sigma factors, thereby disrupting transcription. nih.gov Phenoxyethanol, a preservative, is thought to uncouple oxidative phosphorylation and inhibit malate (B86768) dehydrogenase in microorganisms. nih.gov

Modulatory Effects on Enzyme Systems

The structural components of this compound suggest a potential for interaction with various enzyme systems, a hypothesis supported by studies on related molecules.

Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis, and its inhibition is of great interest in the cosmetic and medicinal industries. scitechnol.comnih.gov Phenolic compounds are often investigated as tyrosinase inhibitors due to their structural similarity to the enzyme's substrate, L-tyrosine. mdpi.com

While no direct studies on the tyrosinase inhibitory activity of this compound were found, related structures have shown promise. For instance, various quinazolinone derivatives have been evaluated as tyrosinase inhibitors. nih.gov One study found that a 4-fluorobenzyl-substituted isopropylquinazolinone was a potent inhibitor with a mixed mode of inhibition. nih.gov The structural characteristics of these inhibitors, particularly their ability to interact with the enzyme's active site, are crucial for their activity. nih.gov The presence of a hydroxyl group on a benzene (B151609) ring, similar to the methoxy-substituted ring in the title compound, is a common feature of many tyrosinase inhibitors.

The disruption of essential biosynthetic pathways is a common mechanism of antimicrobial action. While specific data for this compound is not available, the effects of related substances provide some context.

Ethanol itself has been shown to affect the synthesis of macromolecules in various organisms. In rat astrocyte cultures, ethanol induced dose-dependent changes in the incorporation of precursors into DNA, RNA, and protein. nih.gov In the opportunistic pathogen Acinetobacter baumannii, ethanol exposure led to the differential production of numerous proteins, including those involved in stress response, and lipid and carbohydrate metabolism. nih.gov

Certain antibiotics that inhibit bacterial protein synthesis, such as chloramphenicol (B1208) and tetracycline, can paradoxically enhance the expression of some heterologous proteins in E. coli. nih.gov This highlights the complex interplay between antimicrobial agents and bacterial protein synthesis machinery. The inhibition of bacterial RNA polymerase is another established antimicrobial mechanism, as seen with compounds designed to interfere with its interaction with sigma factors. nih.gov

Anti-inflammatory Research Potential and Immunomodulatory Effects

Derivatives of 2-amino-2-phenylethanol (B122105) have been investigated for their anti-inflammatory properties. For instance, studies on tetrahydrobenzo[b]thiophene derivatives, which share a similar structural motif, have demonstrated significant anti-inflammatory activity. nih.govresearchgate.net These compounds were shown to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW 264.7 cells. nih.govresearchgate.net Specifically, certain tetrahydrobenzo[b]thiophene derivatives exhibited high NO inhibition, with some compounds achieving up to 87.07% inhibition. nih.govresearchgate.net This anti-inflammatory action is associated with the activation of the NRF2/HO-1 pathway, which plays a role in modulating inflammation. nih.govresearchgate.net The activation of NRF2 can trigger mechanisms that enhance the anti-inflammatory process. nih.govresearchgate.net

Furthermore, research on 2-methoxy-4-vinylphenol (B128420) (2M4VP), a compound with structural similarities, has shown it reduces the production of LPS-induced NO and inducible nitric oxidase synthase (iNOS). nih.govresearchgate.net This effect is mediated through the Nrf2/ARE pathway, leading to the expression of heme oxygenase-1 (HO-1), an anti-inflammatory enzyme. nih.govresearchgate.net Similarly, a phenylpropanoid compound, 4-((1R,2R)-3-hydroxy-1-(4-hydroxyphenyl)-1-methoxypropan-2-yl)-2-methoxyphenol (HHMP), isolated from Juglans mandshurica, has been found to inhibit LPS-induced NO and prostaglandin (B15479496) E2 production in RAW 264.7 cells by blocking NF-κB and MAPK signaling pathways. mdpi.com These findings highlight the potential of compounds with a 2-amino-2-phenylethanol-related core to modulate inflammatory responses.

Bioactive Derivatives and Their Structure-Activity Relationships (e.g., lactams, Schiff bases)

The synthesis of derivatives such as lactams and Schiff bases from this compound and related structures has been a key area of research to explore their therapeutic potential.

Schiff Bases: Schiff bases derived from the condensation of amino compounds with aldehydes have been a focus of synthetic efforts. researchgate.netnih.gov For example, Schiff bases of glucosamine (B1671600) derivatives have been synthesized and evaluated for their antimicrobial activity. researchgate.net The formation of the characteristic azomethine group (-HC=N-) is a defining feature of these compounds. nih.gov Studies on various Schiff bases have indicated that their biological activity, including anticancer effects, can be attributed to this azomethine group. nih.gov The synthesis of Schiff bases from 2-amino-2-deoxy-1,3,4,6-tetra-O-acetyl-β-D-glucopyranose and various aromatic aldehydes has been reported. researchgate.net

Structure-Activity Relationships (SAR): The biological activity of these derivatives is closely tied to their chemical structure. For instance, in a series of 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives, specific substitutions were found to result in potent and selective inhibition of 12-lipoxygenase, an enzyme involved in inflammation. nih.gov The transformation of 1-aryl-2-aminoethanol derivatives into their corresponding 2-arylmorpholine cyclic analogues has been shown to alter their adrenergic activity, with the aromatic moiety playing a significant role in these changes. nih.gov

Interactive Table: Bioactive Derivatives and Structure-Activity Relationship Highlights

| Derivative Class | Key Structural Features | Observed Biological Activity | Structure-Activity Relationship Insights |

| Tetrahydrobenzo[b]thiophenes | Cyclized cyclohexane (B81311) ring, amino thiophene group | Anti-inflammatory (NO inhibition) nih.govresearchgate.net | The specific substitutions on the thiophene ring influence the degree of NRF2 activation and subsequent anti-inflammatory effect. nih.govresearchgate.net |

| Schiff Bases | Azomethine group (-HC=N-) nih.gov | Anticancer nih.gov, Antimicrobial researchgate.net | The presence and electronic nature of substituents on the aromatic rings attached to the imine can significantly modulate biological activity. nih.gov |

| 2-Arylmorpholines | Cyclic analogue of 1-aryl-2-aminoethanol | Adrenergic (α-blocking) activity nih.gov | The aromatic moiety has a greater influence on the change in pharmacological activity upon cyclization than the ethanolamine (B43304) structure. nih.gov |

| Benzenesulfonamides | 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide scaffold | 12-Lipoxygenase inhibition nih.gov | Specific substitutions on the benzenesulfonamide (B165840) and benzylamino moieties lead to nanomolar potency and high selectivity. nih.gov |

Investigation of Receptor Interactions and Signal Transduction Pathways for Related Amino Alcohols

The pharmacological effects of amino alcohol derivatives are often initiated by their interaction with specific cellular receptors, which in turn activates downstream signal transduction pathways.

Receptor Interactions: Derivatives of 1-aryl-2-aminoethanol have been shown to interact with adrenergic receptors. nih.gov For example, certain compounds in this class exhibit both α-stimulating and α-blocking activity on rat vas deferens, depending on the concentration. nih.gov The N-isopropyl derivative and its morpholine (B109124) analogues, however, only displayed α-blocking activity. nih.gov Furthermore, some aryl ethanolamine derivatives have been designed to have a high affinity for β3-adrenergic receptors, which are involved in lipolysis and thermogenesis, suggesting potential applications in obesity and diabetes. google.com

Signal Transduction Pathways: The biological activities of these compounds are mediated through various signal transduction pathways. The anti-inflammatory effects of some derivatives are linked to the NRF2/HO-1 pathway. nih.govresearchgate.netnih.govresearchgate.net Activation of NRF2 leads to the transcription of antioxidant and anti-inflammatory genes. nih.govresearchgate.netnih.govresearchgate.net Another critical pathway implicated is the mitogen-activated protein kinase (MAPK) cascade. khanacademy.org This pathway, involving kinases like Raf, MEK, and ERK, is central to cell growth and division. khanacademy.org Additionally, two-component signal transduction systems, which involve a histidine protein kinase and a response regulator, are fundamental in plant signaling and have been studied in Arabidopsis. nih.govnih.gov These systems are involved in hormone, stress, and light signaling. nih.gov Second messengers like cyclic AMP (cAMP) and calcium ions (Ca2+) also play a crucial role in propagating signals initiated by receptor activation. khanacademy.org For instance, cAMP can activate protein kinase A (PKA), which then phosphorylates various target proteins. khanacademy.org

Interactive Table: Receptor Interactions and Signal Transduction Pathways

| Compound/Derivative Class | Target Receptor/Pathway | Downstream Effects | Implicated Biological Process |

| 1-Aryl-2-aminoethanol Derivatives | Adrenergic Receptors (α and β) nih.gov | Modulation of smooth muscle contraction nih.gov | Adrenergic signaling |

| Aryl ethanolamine Derivatives | β3-Adrenergic Receptors google.com | Stimulation of lipolysis and thermogenesis google.com | Metabolic regulation |

| Tetrahydrobenzo[b]thiophene Derivatives | NRF2/HO-1 Pathway nih.govresearchgate.net | Upregulation of antioxidant and anti-inflammatory genes nih.govresearchgate.net | Anti-inflammatory response |

| General Amino Alcohols | MAPK Cascade (Raf-MEK-ERK) khanacademy.org | Promotion of cell growth and division khanacademy.org | Cell proliferation and differentiation |

| Plant-related systems | Two-component Systems (Histidine Kinase) nih.govnih.gov | Phosphorelay leading to gene expression changes nih.gov | Hormone, stress, and light signaling in plants |

Applications in Catalysis and Materials Science

Chiral Catalysis Mediated by 2-Amino-2-(4-methoxyphenyl)ethanol and its Derivatives

The presence of a stereocenter in this compound makes it and its derivatives prime candidates for use in chiral catalysis, where the goal is to selectively produce one enantiomer of a chiral product over the other.

Enantioselective Organic Transformations and Asymmetric Inductions

Chiral 1,2-amino alcohols are crucial in asymmetric synthesis. While the primary focus of some research has been on the synthesis of compounds like this compound itself, the methodologies employed highlight the importance of this structural motif in enantioselective transformations. For instance, ruthenium-catalyzed asymmetric transfer hydrogenation has been utilized to produce a variety of chiral 1,2-amino alcohols, including methoxy-substituted phenyl-containing amino alcohols, with high enantioselectivity. acs.orgnih.gov This process demonstrates the feasibility of achieving high enantiomeric excess for this class of compounds, which is a critical prerequisite for their use in asymmetric induction. The resulting enantiomerically pure amino alcohols can then be used as catalysts or chiral auxiliaries to control the stereochemical outcome of other chemical reactions.

Design of Chiral Ligands for Metal-Catalyzed Reactions

The amino and hydroxyl groups in this compound provide excellent coordination sites for metal ions. This characteristic is leveraged in the design of chiral ligands for metal-catalyzed reactions. By coordinating to a metal center, the chiral ligand can create a chiral environment around the metal, influencing the stereoselectivity of the catalyzed reaction.

Derivatives of 1,2-amino alcohols are integral to the synthesis of ligands for catalysts used in asymmetric transfer hydrogenation. For example, the Ru-PPhos catalyst has been applied in the asymmetric hydrogenation of various substrates. acs.org The development of chiral aldehyde catalysts, which can be derived from chiral amino alcohols, represents a significant strategy in amine chemistry. nih.gov These catalysts can activate the α-C–H bond of N-unprotected amines, facilitating their asymmetric functionalization. nih.gov The design of such ligands is a key step in developing catalysts that offer high activity and stereoselectivity for a broad range of substrates, including glycine (B1666218) esters and dipeptides. nih.gov

Role in Biphasic Catalysis Systems (e.g., Fluorous Biphasic Catalysis)

Biphasic catalysis offers a solution to the common problem of separating the catalyst from the reaction products, which is crucial for efficient and sustainable chemical processes. In such systems, the catalyst resides in one liquid phase, while the reactants and products are in a separate, immiscible phase.

A related compound, 2-(4-Methoxyphenyl)ethanol, has been utilized as an internal standard in fluorous biphasic catalysis reactions. fishersci.com This application underscores the compatibility of the methoxyphenyl ethanol (B145695) scaffold with such systems. Fluorous biphasic catalysis relies on the use of fluorous solvents, which are immiscible with many organic solvents at room temperature but become miscible at elevated temperatures. While the direct use of this compound in this context is not explicitly detailed in the provided information, its structural similarity to the internal standard suggests its potential utility. The presence of the amino group could be exploited to tune the phase preference of a catalyst derived from it, potentially enhancing catalyst recovery and reuse. Furthermore, the broader concept of biphasic systems is being explored with other amino alcohol derivatives to reduce the energy costs associated with catalyst and product separation. rsc.org

Integration into Advanced Materials

The functional groups on this compound also allow for its integration into more complex material structures, imparting specific properties to the final material.

Surface Modification of Magnetic Nanoparticles for Enhanced Functionality

Magnetic nanoparticles (MNPs) have garnered significant attention for a wide range of applications due to their unique magnetic properties. taylorfrancis.com However, bare MNPs often suffer from issues like aggregation and oxidation. taylorfrancis.com To overcome these limitations, their surfaces are frequently modified with organic molecules to enhance stability and introduce new functionalities. taylorfrancis.commdpi.com

Small organic molecules, including amino acids, are used to modify the surface of MNPs. mdpi.com The amino and hydroxyl groups of this compound make it a suitable candidate for such surface modifications. These groups can bind to the surface of the nanoparticles, creating a protective organic layer. nih.govnih.gov This coating can prevent agglomeration and can also be further functionalized. For instance, the amine group can be used to attach other molecules, such as drugs or targeting ligands for biomedical applications, or to anchor catalytic species. The modification of MNPs with amino-functionalized molecules has been shown to be effective for applications like the extraction of metal ions from aqueous solutions. mdpi.com

Table 1: Methods for Surface Modification of Magnetic Nanoparticles

| Modification Method | Description | Key Advantages |

| Surfactant Adsorption | Amphiphilic molecules attach to the nanoparticle surface, reducing surface tension. | Reduces aggregation. |

| Polymer Coating | A polymer layer is formed around the nanoparticle through polymerization. | Provides stability and biocompatibility. |

| Silanization | Silane coupling agents, like (aminopropyl)triethoxysilane (APTS), are used to create a silica (B1680970) shell with functional groups. nih.gov | Introduces functional groups (e.g., amines) for further modification. nih.gov |

| Small Molecule Binding | Organic molecules with functional groups (e.g., amino acids) bind directly to the nanoparticle surface. mdpi.com | Can introduce specific functionalities and improve biocompatibility. mdpi.com |

Development of Photoactive and Fluorescent Materials

The development of novel photoactive and fluorescent materials is a rapidly growing area of research, with applications in areas like organic light-emitting diodes (OLEDs) and fluorescent sensors. The aromatic methoxyphenyl group in this compound suggests its potential as a building block for such materials.

While direct synthesis of photoactive materials from this compound is not extensively documented in the provided search results, the synthesis of other fluorescent materials containing similar structural motifs, such as 2-amino-4,6-diphenylnicotinonitriles, highlights the utility of the aminophenyl group in creating photoactive compounds. mdpi.com These compounds exhibit fluorescence that can be tuned by altering their chemical structure and the solvent environment. mdpi.com The incorporation of a methoxy (B1213986) group, as is present in this compound, is a common strategy in the design of fluorescent molecules to modulate their electronic and photophysical properties. For instance, fluorescent 2-pyrone derivatives have been synthesized that emit light across the visible spectrum. researchgate.net The structural components of this compound could therefore be integrated into larger conjugated systems to develop new photoactive and fluorescent materials.

Lack of Specific Research on Corrosion Inhibition by this compound Derivatives

Despite a comprehensive search of scientific literature, no specific research studies were identified that focus on the synthesis and application of this compound derivatives for corrosion inhibition.

While the field of corrosion science extensively covers a wide range of organic inhibitors, including those with amine and methoxy functional groups, there is a notable absence of published data specifically pertaining to derivatives of this compound. Research into corrosion inhibitors often explores compounds like Schiff bases, thiazoles, and various amino acid derivatives. For instance, studies on compounds such as 2-amino-4-(4-methoxyphenyl)-thiazole and 2-amino-4-(4-hydroxy-3-methoxyphenyl)-7-methyl-4H-chromene-3-carbonitrile have shown their potential as corrosion inhibitors for steel in acidic media. nih.govresearchgate.net These molecules share a methoxyphenyl moiety, which is known to contribute to the formation of a protective film on metal surfaces.

However, these compounds are not direct derivatives of this compound. The synthesis routes and resulting molecular structures are distinct. Scientific investigations into corrosion inhibition are highly specific, and the effectiveness of an inhibitor is closely linked to its unique molecular structure, including the arrangement of functional groups, electron density, and steric factors.

Therefore, due to the lack of available research, it is not possible to provide detailed findings, data tables, or a discussion on the corrosion inhibition studies specifically involving derivatives of this compound as per the requested outline. The scientific community has not, according to the available literature, explored this particular compound and its derivatives for applications in catalysis and materials science, specifically in the area of corrosion inhibition.

Derivatives and Structure Activity Relationship Studies

Synthesis and Biological Evaluation of Structural Analogues of 2-Amino-2-(4-methoxyphenyl)ethanol

The core structure of this compound, a phenylethanolamine, provides a versatile scaffold for synthetic modification. The primary points of alteration are the amino group, the hydroxyl group, and the phenyl ring. The overarching goal of these modifications is to enhance biological activity, selectivity, and pharmacokinetic properties. For phenylethanolamine-type structures, it is established that a primary or secondary aliphatic amino group separated by two carbon atoms from a substituted phenyl ring is crucial for high agonist activity. youtube.compharmacy180.com Furthermore, the stereochemistry of the carbon bearing the hydroxyl group is significant, with the (R)-configuration being associated with maximum activity. youtube.com

The nature of the substituent on the amino group plays a pivotal role in determining the pharmacological profile of phenylethanolamine derivatives. The size and character of this substituent can dramatically influence receptor selectivity. pharmacy180.com

Alkylation: Increasing the bulk of the N-substituent generally leads to a decrease in α-adrenergic receptor activity and an increase in β-adrenergic receptor activity. pharmacy180.com For instance, while norepinephrine (B1679862) (with a primary amine) is a potent α-agonist, the addition of a methyl group to form epinephrine (B1671497) introduces potent β-receptor activity. pharmacy180.com Further increasing the size to an isopropyl or tert-butyl group can enhance selectivity for β2-receptors. youtube.compharmacy180.com This principle suggests that N-alkylation of this compound could be a viable strategy to modulate its receptor binding profile.

Acylation: The introduction of an acyl group to the nitrogen atom is another common modification. In a study on anabasine (B190304) and cytisine (B100878) derivatives, N-acylation with fragments like adamantane (B196018) and 1,2-azoles was explored. mdpi.com For example, N-acyl derivatives of anabasine with isoxazole (B147169) fragments demonstrated notable antibacterial activity. mdpi.com This suggests that N-acylation of this compound could yield compounds with novel biological activities. For example, a series of phenylethanolamine derivatives containing acetanilides were synthesized and evaluated as potential β3-adrenergic receptor agonists. nih.gov

Table 1: Effect of Amino Group Modification on Biological Activity in Related Compounds

| Parent Compound Class | Modification | Resulting Compound Type | Observed Biological Effect | Reference |

| Phenylethanolamine | Alkylation (increasing bulk) | N-alkyl phenylethanolamines | Decreased α-receptor activity, increased β-receptor activity | pharmacy180.com |

| Phenylethanolamine | Acylation (acetanilide) | Acetanilide derivatives | Potent and selective β3-adrenergic receptor agonism | nih.gov |

| Anabasine | Acylation (isoxazole) | N-isoxazolyl anabasine | Antibacterial activity | mdpi.com |

The hydroxyl group on the ethanol (B145695) side chain is a key feature for the activity of many phenylethanolamines, often participating in hydrogen bonding with the target receptor. youtube.com

Etherification: The synthesis of O-alkyl derivatives of natural flavonoids like naringenin (B18129) has been shown to significantly impact their antimicrobial activity. mdpi.com Increasing the length of the O-alkyl chain at certain positions can lead to a notable increase in biological activity. mdpi.com This strategy could be applied to this compound to explore how masking the hydroxyl group or introducing lipophilic alkyl chains affects its properties.

Esterification: The conversion of a hydroxyl group to an ester is a common strategy in prodrug design to improve properties like solubility or membrane permeability. In a study on anti-inflammatory drugs, esterification with ethylene (B1197577) glycol linkers was investigated. acs.org This approach could be used to create ester prodrugs of this compound that release the active parent compound in vivo.

Table 2: Effect of Hydroxyl Group Modification on Biological Activity in Related Compounds

| Parent Compound Class | Modification | Resulting Compound Type | Observed Biological Effect | Reference |

| Naringenin | O-alkylation | O-alkyl naringenins | Increased antimicrobial activity | mdpi.com |

| Ibuprofen, Salicylic Acid | Esterification | Ethylene glycol esters | Modulation of anti-inflammatory and cytotoxic properties | acs.org |